5-Cyclopropoxy-6-methylpicolinaldehyde
Description
5-Cyclopropoxy-6-methylpicolinaldehyde is a heterocyclic aldehyde derivative featuring a pyridine backbone with a cyclopropoxy substituent at position 5, a methyl group at position 6, and an aldehyde functional group at position 3. This compound belongs to the picolinaldehyde family, which is characterized by its pyridine ring and aldehyde moiety.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H11NO2/c1-7-10(13-9-3-4-9)5-2-8(6-12)11-7/h2,5-6,9H,3-4H2,1H3 |
InChI Key |
DFLKEKDTVMZTNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C=O)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-6-methylpicolinaldehyde typically involves the introduction of the cyclopropoxy group and the methyl group onto the picolinaldehyde core. One common method involves the reaction of 5-methylpicolinaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxy-6-methylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-Cyclopropoxy-6-methylpicolinic acid.
Reduction: 5-Cyclopropoxy-6-methylpicolinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Cyclopropoxy-6-methylpicolinaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or activator of specific enzymes, providing insights into their functions and mechanisms .
Medicine: It can be used in the design and synthesis of new pharmaceutical agents, particularly those targeting specific enzymes or receptors involved in disease processes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its unique chemical properties make it valuable in the development of new materials and formulations .
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-methylpicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or activation of their activity. The cyclopropoxy group may enhance the compound’s binding affinity and specificity for certain targets. Additionally, the methyl group can influence the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Stability
- Electron-Donating vs. Electron-Withdrawing Groups: The cyclopropoxy group in the target compound acts as an electron donor via resonance, which may stabilize the pyridine ring and reduce electrophilicity at the aldehyde group compared to the chloro analog. In contrast, the chloro substituent in 5-chloro-6-methylpicolinaldehyde withdraws electrons, enhancing the aldehyde’s electrophilicity and reactivity toward nucleophiles (e.g., in condensation reactions) . The methylsulfonyl group in 6-(Methylsulfonyl)picolinic acid is strongly electron-withdrawing, increasing acidity of the carboxylic acid (pKa ~1–2) and making it suitable for hydrogen-bonding interactions in drug design .
- This contrasts with smaller substituents like chloro or methylsulfonyl. The carboxylic acid functional group in analogs (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) enhances water solubility via ionization, whereas the aldehyde group in picolinaldehyde derivatives may reduce solubility unless derivatized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
